molecular formula C19H15N3O3S B12037752 (5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606949-54-6

(5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12037752
CAS No.: 606949-54-6
M. Wt: 365.4 g/mol
InChI Key: RKYDQZMOIDOWOA-LFIBNONCSA-N
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Description

(5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with methoxy groups. The compound’s structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-phenyl-1,3-thiazolo[3,2-b][1,2,4]triazol-6-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-thiazole: Similar structure but lacks the triazole ring.

    (5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl-1,2,4-triazole: Similar structure but lacks the thiazole ring.

    (5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-thiazolo[3,2-b][1,2,4]triazole: Similar structure but with different substitution patterns.

Uniqueness

The uniqueness of (5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its fused thiazole and triazole rings, which impart distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

606949-54-6

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3O3S/c1-24-14-9-8-12(10-15(14)25-2)11-16-18(23)22-19(26-16)20-17(21-22)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-11+

InChI Key

RKYDQZMOIDOWOA-LFIBNONCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC

Origin of Product

United States

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